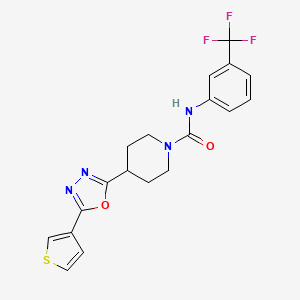

4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide

Description

This compound features a piperidine core linked to a 1,3,4-oxadiazole ring substituted with a thiophen-3-yl group and an N-(3-(trifluoromethyl)phenyl)carboxamide moiety. The molecular formula is C₁₉H₁₅F₃N₄O₂S, with a molecular weight of 420.4 g/mol.

Properties

IUPAC Name |

4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N4O2S/c20-19(21,22)14-2-1-3-15(10-14)23-18(27)26-7-4-12(5-8-26)16-24-25-17(28-16)13-6-9-29-11-13/h1-3,6,9-12H,4-5,7-8H2,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFNWIDPBHQQMIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and oxadiazole intermediates. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or copper salts. Industrial production methods may involve large-scale reactions in batch or continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are used as starting materials.

Cyclization: The formation of the oxadiazole ring is a key step, often achieved through cyclization reactions involving hydrazides and carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives, including those containing thiophene moieties, as effective anticancer agents. The incorporation of the 1,3,4-oxadiazole ring has been linked to enhanced apoptosis induction in cancer cells. For instance, derivatives of 1,2,4-oxadiazoles have shown promising results against various cancer cell lines with IC50 values indicating significant cytotoxicity. The compound may exhibit similar properties due to its structural analogies with known active compounds .

Mechanism of Action

The proposed mechanism involves the activation of apoptotic pathways and modulation of cell cycle progression. Studies have indicated that certain oxadiazole derivatives can induce G1 phase arrest and increase caspase activity in cancer cells, leading to programmed cell death . This suggests that the compound could be explored for its potential as a therapeutic agent against malignancies.

Antimicrobial Properties

Antitubercular Activity

The oxadiazole scaffold has been recognized for its antibacterial properties, particularly against Mycobacterium tuberculosis. Fragment-based drug discovery has identified compounds with oxadiazole structures that effectively bind to essential bacterial targets, enhancing their efficacy against resistant strains . The compound's structural features may allow it to interact similarly with microbial enzymes or receptors.

Neuropharmacology

Potential as a Neuromodulator

Research into piperidine derivatives has suggested their utility in treating neurological disorders due to their ability to modulate neurotransmitter systems. The trifluoromethyl group may enhance lipophilicity and bioavailability, potentially improving the pharmacokinetic profile of the compound. This opens avenues for investigating its effects on neurodegenerative diseases or anxiety disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound can provide insights into optimizing its biological activity. Modifications to the thiophene and oxadiazole components could lead to enhanced potency or selectivity against specific biological targets. For example:

| Modification | Expected Outcome |

|---|---|

| Substitution on thiophene ring | Altered electronic properties and reactivity |

| Variation in piperidine side chain | Changes in receptor affinity and selectivity |

Case Studies

Several studies have documented the synthesis and evaluation of similar compounds:

- Study on Anticancer Activity : A series of 1,2,4-oxadiazole derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that modifications at specific positions significantly influenced their anticancer properties .

- Fragment-Based Drug Discovery : Compounds containing oxadiazole rings were screened against tuberculosis models, demonstrating enhanced binding affinity and improved therapeutic profiles compared to traditional antibiotics .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group enhances its binding affinity and selectivity. The oxadiazole ring is known to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 1-(4-Fluorophenyl)-N-(5-Isopropyl-1,3,4-Thiadiazol-2-yl)-5-Oxopyrrolidine-3-Carboxamide

This analog () shares a carboxamide-linked heterocyclic scaffold but differs in key structural aspects:

- Core Structure : Pyrrolidine (5-membered ring) vs. piperidine (6-membered ring) in the target compound.

- Heterocyclic Group : 1,3,4-Thiadiazole with an isopropyl substituent vs. 1,3,4-oxadiazole with a thiophen-3-yl group.

- Aromatic Substituent : 4-Fluorophenyl vs. 3-(trifluoromethyl)phenyl.

Table 1: Structural and Physicochemical Comparison

Research Findings and Limitations

- Target Compound: No direct pharmacological data is available in the provided evidence. However, analogous oxadiazole-containing compounds exhibit IC₅₀ values in the nanomolar range against kinases like EGFR .

- Analog (): Limited to structural data; biological activity remains uncharacterized.

Biological Activity

The compound 4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its anticancer , antimicrobial , and anti-inflammatory activities.

Chemical Structure

The compound can be structurally represented as follows:

| Component | Description |

|---|---|

| Molecular Formula | CHFNOS |

| Molecular Weight | 388.41 g/mol |

| IUPAC Name | This compound |

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. Research indicates that compounds incorporating the oxadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of similar oxadiazole derivatives against human cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). The IC values ranged from 5 to 20 µM, indicating promising potency against these cell lines .

- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis through the activation of caspases and inhibition of key signaling pathways like ERK1/2 . The presence of trifluoromethyl groups has been associated with enhanced activity due to increased lipophilicity and improved binding interactions with target proteins .

Antimicrobial Activity

The 1,3,4-oxadiazole ring system has also been recognized for its antimicrobial properties.

Research Findings

- Antibacterial Efficacy : Compounds similar to our target molecule have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For instance, derivatives with thiophenes exhibited minimum inhibitory concentrations (MICs) as low as 16 µg/mL .

- Antitubercular Activity : Studies have demonstrated that oxadiazole derivatives can inhibit Mycobacterium tuberculosis, with some compounds showing activity comparable to established antitubercular agents . The binding affinity of these compounds to essential enzymes in the mycobacterial fatty acid biosynthesis pathway was confirmed through molecular docking studies.

Anti-inflammatory Properties

Emerging evidence suggests that oxadiazole derivatives may also possess anti-inflammatory effects.

In Vitro Studies

Research indicates that certain derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The anti-inflammatory mechanism is believed to involve the modulation of NF-kB signaling pathways .

Summary of Biological Activities

| Activity Type | Cell Lines/Pathogens | IC Values | Mechanism |

|---|---|---|---|

| Anticancer | A549, MCF7, HCT116 | 5 - 20 µM | Apoptosis induction via caspase activation |

| Antimicrobial | S. aureus, E. coli | 16 µg/mL | Inhibition of bacterial growth |

| Antitubercular | M. tuberculosis | Varies | Inhibition of fatty acid synthesis enzymes |

| Anti-inflammatory | Cytokine assays | N/A | Modulation of NF-kB pathway |

Q & A

Q. What is the synthetic methodology for preparing this compound, and what critical reaction conditions must be controlled?

The compound can be synthesized via a multi-step route. A key step involves the formation of the 1,3,4-oxadiazole ring, typically achieved by cyclizing a thiosemicarbazide intermediate with a carboxylic acid derivative using phosphoryl chloride (POCl₃) under reflux (90°C for 3 hours). Precise pH control (8–9) during precipitation ensures high purity . For the piperidine-carboxamide moiety, coupling reactions (e.g., carbodiimide-mediated) between activated carbonyl groups and amines are common. Reaction solvents (e.g., DMF or DCM), stoichiometry, and temperature must be optimized to avoid side products.

Q. Which spectroscopic techniques are most reliable for confirming the compound’s structural integrity?

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm, trifluoromethyl groups at δ ~120 ppm in ¹³C) and confirms regiochemistry of the oxadiazole ring.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₂₀H₁₆F₃N₅O₂S).

- HPLC : Purity assessment (>95% by reverse-phase chromatography) .

Advanced Research Questions

Q. How can synthetic yield be optimized for the 1,3,4-oxadiazole core under scalable conditions?

- Design of Experiments (DoE) : Vary POCl₃ equivalents (1.5–3.0 mol), temperature (80–100°C), and reaction time (2–6 hours) to identify optimal conditions.

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) may accelerate cyclization.

- Workup Optimization : Adjust pH gradually during precipitation to minimize byproduct formation .

Q. How should researchers resolve contradictions in biological activity data across assays (e.g., enzyme inhibition vs. cellular efficacy)?

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) or thermal shift assays.

- Membrane Permeability : Assess logP and P-gp efflux ratios to explain discrepancies between in vitro and cellular activity.

- Metabolite Screening : Check for instability in cell culture media (e.g., esterase-mediated degradation) .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the thiophene-oxadiazole motif?

- Analog Design : Replace thiophene with furan, pyrrole, or substituted aryl groups to probe electronic effects.

- Trifluoromethyl Modifications : Introduce -CF₂H or -CHF₂ to evaluate hydrophobic interactions.

- Piperidine Substitution : Explore N-alkylation or ring contraction (e.g., azetidine) to modulate conformational flexibility .

Q. How can spectral discrepancies (e.g., ambiguous NOE signals in NMR) be resolved for this compound?

- 2D NMR : Utilize HSQC and HMBC to assign quaternary carbons and resolve overlapping signals.

- X-ray Crystallography : Confirm absolute configuration if crystalline derivatives are accessible.

- Dynamic NMR : Assess rotational barriers in the piperidine-carboxamide linkage at variable temperatures .

Q. What methodologies assess the compound’s stability under physiological conditions (e.g., plasma, buffer solutions)?

- Forced Degradation Studies : Incubate at pH 1–10 (37°C) and analyze degradation products via LC-MS.

- Plasma Stability Assay : Monitor parent compound depletion in human plasma over 24 hours.

- Light/Heat Stress Testing : Expose to 40°C/75% RH or UV light to identify photolytic vulnerabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.